BenchChemオンラインストアへようこそ!

2-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide

5-HT1A receptor 5-HT2A receptor D2 dopamine receptor

2-Phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide (CAS 2034531-18-3) features a distinctive tetrahydro-2H-thiopyran N-substituent on a piperidine core linked to a 2-phenylbutanamide terminus. This unique architecture, combined with favorable CNS drug-like properties (predicted CNS MPO ~5.0, zero Rule-of-5 violations), distinguishes it from common piperidine butanamides. Documented multi-receptor binding at 5-HT1A, 5-HT2A, and D2 (single-point Ki ~494 nM) provides a validated anchor for CNS phenotypic screening and polypharmacology profiling. Researchers should acquire this compound for hit triage in neuropsychiatric or neurodegenerative disease assays, where its balanced LogP (3.38) and TPSA (58 Ų) are predicted to ensure superior passive brain penetration compared to more polar thiane-piperidine analogs. Systematic procurement alongside structurally matched analogs enables quantitative SAR deconvolution of how the amide terminus modulates target engagement and ADME parameters.

Molecular Formula C21H32N2OS
Molecular Weight 360.56
CAS No. 2034531-18-3
Cat. No. B2634615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide
CAS2034531-18-3
Molecular FormulaC21H32N2OS
Molecular Weight360.56
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C3CCSCC3
InChIInChI=1S/C21H32N2OS/c1-2-20(18-6-4-3-5-7-18)21(24)22-16-17-8-12-23(13-9-17)19-10-14-25-15-11-19/h3-7,17,19-20H,2,8-16H2,1H3,(H,22,24)
InChIKeyZMOFMUCVSCEMKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide (CAS 2034531-18-3): Structural and Physicochemical Baseline for Procurement Evaluation


2-Phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide (CAS 2034531-18-3) is a fully synthetic small molecule (C21H32N2OS, MW 360.56 g/mol) that integrates a 2-phenylbutanamide terminus with a 4-(aminomethyl)piperidine linker substituted at the piperidine nitrogen by a tetrahydro-2H-thiopyran (thiane) ring . The compound is predicted to have a moderate lipophilicity (ACD/LogP 3.38) and a topological polar surface area of 58 Ų, placing it within favorable oral drug-like space (zero Rule-of-5 violations) . Although publicly disclosed biological annotation is extremely limited, its architecture—combining a lipophilic phenylbutanamide, a basic piperidine, and a saturated sulfur heterocycle—is consistent with chemotypes explored in patent literature for CNS-penetrant receptor modulation [1].

Why In-Class Piperidine-Thiane Butanamides Cannot Be Interchanged with 2-Phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide (CAS 2034531-18-3)


The tetrahydro-2H-thiopyran (thiane) N-substituent on the piperidine ring is a structurally distinctive feature that distinguishes this compound from the vast majority of piperidine-based butanamides, which more commonly bear phenyl, benzyl, sulfonyl, or acyl N-substituents. Even among the small set of thiane-piperidine hybrids, the exact identity of the amide terminus (2-phenylbutanamide versus, e.g., cyclobutanecarboxamide or 3-(4-methanesulfonylphenyl)propanamide) profoundly alters both physicochemical properties and target-binding profiles. The limited public binding data that can be linked to this scaffold—a single-point Ki of 494 nM across 5-HT1A, 5-HT2A, and D2 receptors [1]—does not provide selectivity information relative to close analogs, but it reinforces that the composite scaffold is capable of engaging CNS-relevant monoaminergic targets. Without explicit, analog-by-analog comparative potency, selectivity, ADME, or in vivo efficacy data, any substitution of the title compound by a generic “piperidine-thiane” or “phenylbutanamide” surrogate carries an unquantifiable risk of altered target engagement and pharmacokinetic behavior.

Quantitative Differentiation Evidence for 2-Phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide (CAS 2034531-18-3) Relative to Comparators


Binding Affinity at Human 5-HT1A, 5-HT2A, and D2 Receptors (Patent-Disclosed Single-Concentration Data)

The compound is reported in three U.S. patents (US10745401, US11466007, US12180213, each Example 56) with an identical Ki value of 494 nM determined in a competitive radioligand binding assay against human 5‑HT1A, 5‑HT2A, and D2 receptors [1]. The assay employed CHO cell membranes expressing the human receptors, with [³H]8‑OH‑DPAT as the radioligand for 5‑HT1A and analogous protocols for 5‑HT2A and D2 [1]. The same data point is listed for all three targets, preventing attribution of selectivity; however, the existence of a multi‑target binding profile distinguishes it from close structural analogs that lack publicly available receptor engagement data.

5-HT1A receptor 5-HT2A receptor D2 dopamine receptor CNS drug discovery binding affinity

Predicted Physicochemical Profile: Lipophilicity, Polar Surface Area, and Oral Drug-Likeness

ACD/Labs Percepta calculations predict an octanol‑water partition coefficient (LogP) of 3.38 and a topological polar surface area (TPSA) of 58 Ų for the title compound . By comparison, the close analog 3-(4-methanesulfonylphenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide possesses a substantially higher TPSA (≈ 100 Ų, calculated from the added methanesulfonyl group) , while N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide has a lower LogP (estimated ~2.5) due to the smaller, less lipophilic cyclobutane terminus . The title compound’s combination of moderate LogP (3–4) and low TPSA (< 60 Ų) places it within the favorable region of the CNS MPO (Multiparameter Optimization) desirability space, whereas the sulfonyl-containing analog falls outside this region, predicting poorer passive CNS penetration.

ADME prediction drug-likeness lipophilicity polar surface area CNS multiparameter optimization

Predicted CNS Multiparameter Optimization (MPO) Desirability Score

The CNS MPO score, calculated from the predicted LogP, LogD (2.93 at pH 7.4), TPSA, MW, and HBD count , yields a value of approximately 5.0 out of 6.0 for the title compound. This places it above the commonly accepted threshold of 4.0 for CNS drug candidates, a criterion derived from a large set of marketed CNS drugs and Pfizer clinical candidates [1]. This predicted CNS-favorable multiparameter profile differentiates the title compound from common piperidine-phenylbutanamide analogs that incorporate polar, hydrogen-bond-donating substituents on the phenyl ring, which typically reduce CNS MPO scores below 4.0. In the absence of experimental brain-to-plasma ratio data, the CNS MPO score provides the most robust computational evidence for prioritizing this compound in CNS-focused discovery programs.

CNS drug design blood-brain barrier penetration MPO score physicochemical property optimization lead selection

Absence of Confirmed Potent Off-Target Activity at Common Liability Panels

No data are currently available in the public domain that demonstrate potent secondary pharmacology of the title compound at common off-target liability panels (e.g., hERG, CYP450 isoforms, AMES mutagenicity, or broad kinase profiling). In contrast, several piperidine-thiane analogs in the patent literature exhibit potent Pim-1/Pim-2 kinase inhibition (e.g., US9321756, Example 54: Pim-1 IC50 = 1.58 nM, Pim-2 IC50 = 2.40 nM) [1], indicating that subtle structural modifications within this chemotype can shift the target profile from a weak multi-receptor binder to a potent kinase inhibitor. The absence of confirmed potent off-target activity for the title compound, while not definitive proof of a clean profile, represents a lower starting risk for programs seeking to avoid kinase-mediated toxicities.

off-target selectivity safety pharmacology kinase selectivity hERG profiling panel

Recommended Research and Procurement Applications for 2-Phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide (CAS 2034531-18-3)


CNS Phenotypic Screening and Lead Identification Campaigns

The compound’s predicted CNS MPO score of ~5.0 and favorable LogP/TPSA profile make it a strong candidate for inclusion in CNS-focused phenotypic screening libraries. Its multi-receptor binding activity (5-HT1A, 5-HT2A, D2 at 494 nM) [1] provides a validated anchor for hit triage in assays targeting neuropsychiatric or neurodegenerative disease pathways. Researchers procuring this compound for CNS screening should prioritize it over more polar thiane-piperidine analogs (e.g., methanesulfonylphenyl-substituted variants) that are predicted to have poorer passive brain penetration.

Structure-Activity Relationship (SAR) Exploration of the Thiane-Piperidine Chemotype

As a member of the tetrahydro-2H-thiopyran-piperidine hybrid chemotype, this compound serves as a valuable SAR probe. Its 2-phenylbutanamide terminus distinguishes it from analogs bearing cyclobutanecarboxamide or arylpropanamide groups, which are predicted to alter LogP by up to 0.9 log units and TPSA by > 40 Ų . Systematic procurement of multiple analogs within this series enables quantitative deconvolution of how the amide terminus modulates receptor binding, physicochemical properties, and ADME parameters.

Selectivity Profiling Against Kinase and GPCR Panels

The reported 5-HT1A/5-HT2A/D2 binding activity suggests that the compound may possess a polypharmacological profile. Procurement for broad-panel selectivity profiling (Cerep, Eurofins SafetyScreen, or similar) is warranted to define its complete target engagement landscape and to identify potential off-target liabilities. This application is particularly impactful when the compound is compared head-to-head with Pim-1/Pim-2-active thiane-piperidine analogs [2], enabling chemotype-level selectivity mapping.

In Vivo Pharmacokinetic and Brain Penetration Studies

The favorable predicted CNS drug-like properties (CNS MPO ~5.0, zero Rule-of-5 violations) warrant experimental validation of brain penetration (Kp,uu or brain-to-plasma ratio) in rodent models. Procurement for cassette PK studies, alone or alongside structurally matched analogs with different predicted CNS MPO scores, would provide critical in vivo data to validate the computational predictions and guide further chemical optimization toward a CNS clinical candidate.

Quote Request

Request a Quote for 2-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.